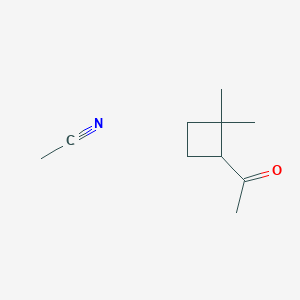
3,4-Dichloro-1-benzothiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C₉H₃Cl₂NS and a molecular weight of 228.10 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
准备方法
The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzonitrile with sulfur sources under specific conditions to form the benzothiophene ring . Another method includes the use of 1,4-dithiane-2,5-diol and ynals in a cycloaddition reaction to produce the desired compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
化学反应分析
3,4-Dichloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,4-Dichloro-1-benzothiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
3,4-Dichloro-1-benzothiophene-2-carbonitrile can be compared with other benzothiophene derivatives, such as:
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a nitrile group.
3-amino-1-benzothiophene-2-carbonitrile: Contains an amino group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives.
属性
分子式 |
C9H3Cl2NS |
|---|---|
分子量 |
228.10 g/mol |
IUPAC 名称 |
3,4-dichloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H3Cl2NS/c10-5-2-1-3-6-8(5)9(11)7(4-12)13-6/h1-3H |
InChI 键 |
AXAIRPCEUDOJMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)


![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)




![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)

